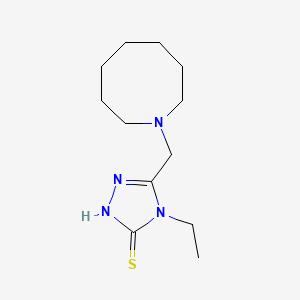![molecular formula C15H16ClNO3S B4964751 1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol](/img/structure/B4964751.png)
1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol, also known as CPSP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPSP is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in the regulation of insulin signaling and glucose homeostasis. In
作用機序
1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol inhibits PTP1B by binding to the active site of the enzyme and blocking its catalytic activity. This leads to an increase in insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and adipose tissue. This compound has also been shown to inhibit other protein tyrosine phosphatases, although its selectivity for PTP1B is much higher than for other enzymes.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, this compound has been shown to reduce body weight and improve lipid metabolism in obese mice. These effects are likely due to the inhibition of PTP1B and the subsequent increase in insulin signaling and glucose uptake in insulin-sensitive tissues.
実験室実験の利点と制限
One advantage of 1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol is its high selectivity for PTP1B, which allows for more specific investigation of the role of this enzyme in diabetes and other metabolic disorders. However, this compound also has some limitations for lab experiments. For example, the low yield of the synthesis method makes it difficult to obtain large quantities of the compound for in vivo studies. In addition, this compound has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for 1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol research. One area of interest is the use of this compound in combination with other drugs or therapies for the treatment of diabetes and other metabolic disorders. This compound may also have potential applications in the treatment of other diseases, such as cancer, where protein tyrosine phosphatases play a role in disease progression. Finally, there is a need for further investigation into the safety and toxicity of this compound, particularly in long-term studies.
合成法
The synthesis of 1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with 2-pyridinesulfenyl chloride to form 4-chlorobenzyl 2-pyridinesulfenyl chloride. This intermediate is then reacted with isopropanol and a base to form this compound. The overall yield of this synthesis method is approximately 30%.
科学的研究の応用
1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol has been extensively studied for its potential use in scientific research, particularly in the field of diabetes and metabolic disorders. PTP1B is a negative regulator of insulin signaling, and inhibition of this enzyme has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. This compound has been shown to be a highly selective inhibitor of PTP1B, and has been used in a variety of in vitro and in vivo studies to investigate the role of PTP1B in diabetes and other metabolic disorders.
特性
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-pyridin-2-ylsulfinylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c16-13-6-4-12(5-7-13)9-20-10-14(18)11-21(19)15-3-1-2-8-17-15/h1-8,14,18H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRJZLDFQHQBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)CC(COCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid](/img/structure/B4964672.png)
![2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4964676.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)](/img/structure/B4964685.png)

![5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964700.png)

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4964720.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964725.png)
![4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol](/img/structure/B4964727.png)


![2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4964741.png)
![N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4964757.png)
![2-chloro-N-[5-(2,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4964762.png)